Urea, (3,5-dimethylbenzyl)- Urea, (3,5-dimethylbenzyl)-
Brand Name: Vulcanchem
CAS No.: 25017-36-1
VCID: VC20661417
InChI: InChI=1S/C10H14N2O/c1-7-3-8(2)5-9(4-7)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13)
SMILES:
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

Urea, (3,5-dimethylbenzyl)-

CAS No.: 25017-36-1

Cat. No.: VC20661417

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

Urea, (3,5-dimethylbenzyl)- - 25017-36-1

Specification

CAS No. 25017-36-1
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name (3,5-dimethylphenyl)methylurea
Standard InChI InChI=1S/C10H14N2O/c1-7-3-8(2)5-9(4-7)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13)
Standard InChI Key SHTCSERBLXIPEX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)CNC(=O)N)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a urea group (-NH-C(=O)-NH-\text{-NH-C(=O)-NH-}) linked to a 3,5-dimethylbenzyl moiety. Key structural identifiers include:

  • SMILES: CC1=CC(=CC(=C1)CNC(=O)N)C

  • InChIKey: SHTCSERBLXIPEX-UHFFFAOYSA-N
    The planar urea group and aromatic dimethylbenzyl substituent create a hybrid structure with both polar and hydrophobic regions, influencing solubility and reactivity.

Spectroscopic and Physical Data

Experimental and computed properties highlight its stability and reactivity:

PropertyValueSource
Boiling Point314.2°C at 760 mmHg
Density1.084 g/cm³
Refractive Index1.552
Topological Polar Surface Area55.1 Ų (calculated)
LogP (Hydrophobicity)1.2

Nuclear magnetic resonance (NMR) data from related urea derivatives (e.g., 1H^1\text{H} NMR: δ 2.28 ppm for methyl groups, δ 5.04 ppm for benzyl protons) suggest analogous spectral patterns for this compound . Infrared (IR) spectra typically show absorption bands for urea N-H stretches (~3325 cm⁻¹) and carbonyl C=O vibrations (~1636 cm⁻¹) .

Synthesis and Chemical Reactivity

Synthetic Routes

(3,5-Dimethylbenzyl)urea is synthesized via nucleophilic substitution or condensation reactions. A plausible route involves:

  • Aminolysis of Isocyanates: Reacting 3,5-dimethylbenzylamine with an isocyanate (e.g., phenyl isocyanate) to form the urea linkage .

  • Carbonate-Mediated Coupling: Using bis(trichloromethyl) carbonate (Triphosgene) with amines, as demonstrated in patents for analogous ureas .

A patent describing the synthesis of N,NN,N'-bis(3-dimethylaminopropyl)urea outlines a method applicable to this compound:

  • Step 1: React 3,5-dimethylbenzylamine with bis(trichloromethyl) carbonate in toluene at 0–50°C.

  • Step 2: Neutralize the hydrochloride intermediate with potassium carbonate .
    This method yields high purity (>98%) and scalability, critical for industrial applications.

Reactivity and Derivatives

The urea group participates in hydrogen bonding, while the benzyl moiety undergoes electrophilic substitution. Key reactions include:

  • N-Alkylation: Reacting with alkyl halides to form NN-alkylated derivatives.

  • Aromatic Halogenation: Introducing halogens at the benzyl ring’s para position .
    Derivatives such as 6-amino-3-(3,5-dimethylbenzyl)uracil exhibit enhanced bioactivity, highlighting the versatility of this scaffold .

Pharmacological Applications

Anti-HIV Activity

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling is needed to optimize bioavailability.

  • Resistance Profiling: Testing against HIV-1 RT mutants (e.g., K103N, Y181C) will assess clinical relevance .

  • Ecotoxicity: Environmental impact studies on non-target organisms are absent but critical for agrochemical applications .

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